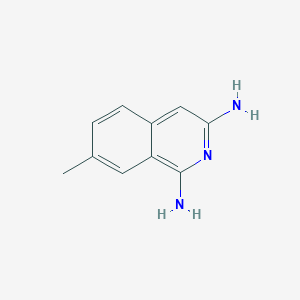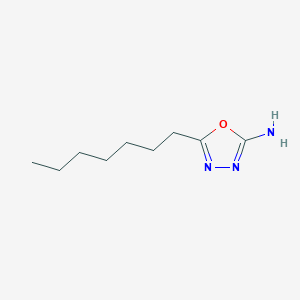
5-Heptyl-1,3,4-oxadiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Heptyl-1,3,4-oxadiazol-2-amine, also known as HDOA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. HDOA belongs to the class of oxadiazole derivatives, which have been widely studied for their biological activities.
Mecanismo De Acción
The mechanism of action of 5-Heptyl-1,3,4-oxadiazol-2-amine is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. 5-Heptyl-1,3,4-oxadiazol-2-amine has been shown to inhibit the growth of bacteria and fungi by disrupting their cell walls and membranes. 5-Heptyl-1,3,4-oxadiazol-2-amine has also been found to inhibit the production of pro-inflammatory cytokines, which can contribute to its anti-inflammatory properties.
Efectos Bioquímicos Y Fisiológicos
5-Heptyl-1,3,4-oxadiazol-2-amine has been found to have a range of biochemical and physiological effects. In vitro studies have shown that 5-Heptyl-1,3,4-oxadiazol-2-amine can inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. 5-Heptyl-1,3,4-oxadiazol-2-amine has also been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-Heptyl-1,3,4-oxadiazol-2-amine is its broad-spectrum antimicrobial and antifungal activities, which make it a potential candidate for the development of new antibiotics and antifungal agents. However, one of the limitations of 5-Heptyl-1,3,4-oxadiazol-2-amine is its low solubility in water, which can make it difficult to use in certain applications.
Direcciones Futuras
There are several future directions for the study of 5-Heptyl-1,3,4-oxadiazol-2-amine. One potential direction is the development of new antibiotics and antifungal agents based on the structure of 5-Heptyl-1,3,4-oxadiazol-2-amine. Another potential direction is the study of the liquid crystal properties of 5-Heptyl-1,3,4-oxadiazol-2-amine for the development of new materials for electronic devices. Further studies are also needed to fully understand the mechanism of action of 5-Heptyl-1,3,4-oxadiazol-2-amine and its potential applications in various fields of science.
Conclusion:
In conclusion, 5-Heptyl-1,3,4-oxadiazol-2-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of 5-Heptyl-1,3,4-oxadiazol-2-amine involves the reaction of heptanal with hydrazine hydrate and carbon disulfide. 5-Heptyl-1,3,4-oxadiazol-2-amine has been extensively studied for its potential applications in medicine and materials science. 5-Heptyl-1,3,4-oxadiazol-2-amine has been found to exhibit antimicrobial, antifungal, and anti-inflammatory properties, making it a potential candidate for the development of new antibiotics, antifungal agents, and materials for electronic devices. Further studies are needed to fully understand the mechanism of action of 5-Heptyl-1,3,4-oxadiazol-2-amine and its potential applications in various fields of science.
Métodos De Síntesis
The synthesis of 5-Heptyl-1,3,4-oxadiazol-2-amine involves the reaction of heptanal with hydrazine hydrate and carbon disulfide. The reaction proceeds through a multistep process that involves the formation of intermediate compounds. The final product is obtained through purification and isolation techniques. The yield of 5-Heptyl-1,3,4-oxadiazol-2-amine is reported to be around 70%.
Aplicaciones Científicas De Investigación
5-Heptyl-1,3,4-oxadiazol-2-amine has been extensively studied for its potential applications in various fields of science. One of the most promising applications of 5-Heptyl-1,3,4-oxadiazol-2-amine is in the field of medicine. 5-Heptyl-1,3,4-oxadiazol-2-amine has been shown to exhibit antimicrobial and antifungal activities, making it a potential candidate for the development of new antibiotics and antifungal agents. 5-Heptyl-1,3,4-oxadiazol-2-amine has also been found to possess anti-inflammatory properties, which can be useful in the treatment of inflammatory diseases.
In addition to its medical applications, 5-Heptyl-1,3,4-oxadiazol-2-amine has also been studied for its potential use in the field of materials science. 5-Heptyl-1,3,4-oxadiazol-2-amine has been found to exhibit liquid crystal properties, which can be useful in the development of new materials for electronic devices.
Propiedades
Número CAS |
1617-92-1 |
|---|---|
Nombre del producto |
5-Heptyl-1,3,4-oxadiazol-2-amine |
Fórmula molecular |
C9H17N3O |
Peso molecular |
183.25 g/mol |
Nombre IUPAC |
5-heptyl-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C9H17N3O/c1-2-3-4-5-6-7-8-11-12-9(10)13-8/h2-7H2,1H3,(H2,10,12) |
Clave InChI |
HVCJQPHATQRPMW-UHFFFAOYSA-N |
SMILES |
CCCCCCCC1=NN=C(O1)N |
SMILES canónico |
CCCCCCCC1=NN=C(O1)N |
Sinónimos |
5-Heptyl-[1,3,4]oxadiazol-2-ylamine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




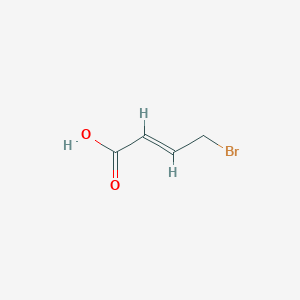

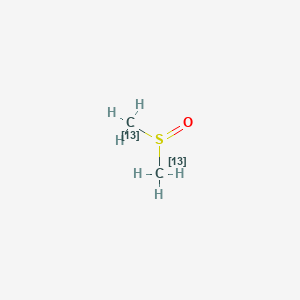
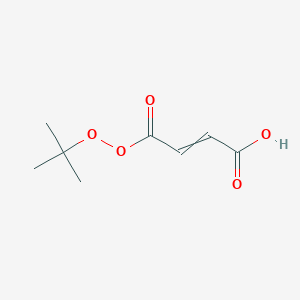
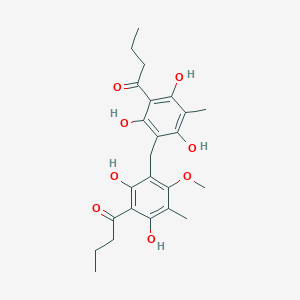
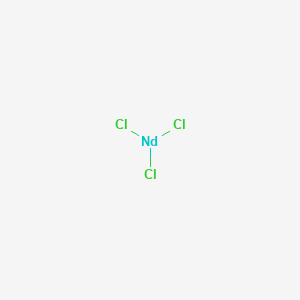



![2-[4-[[4-(Carboxymethylamino)phenyl]methyl]anilino]acetic acid](/img/structure/B156287.png)
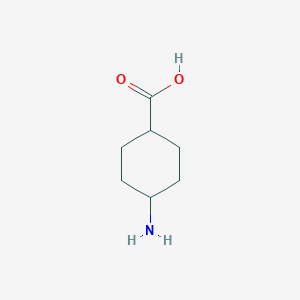
![2-(5-fluoro-2,4-dioxopyrimidin-1-yl)-N-[2-(10,15,20-triphenyl-23,24-dihydroporphyrin-5-yl)phenyl]acetamide](/img/structure/B156289.png)
